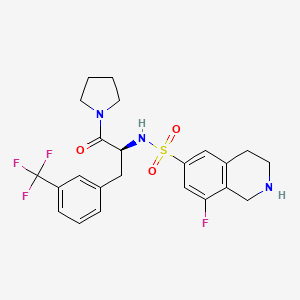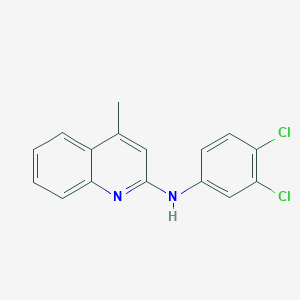
(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group and a methylquinolinyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine typically involves the reaction of 3,4-dichloroaniline with 4-methylquinoline under specific conditions. One common method involves the use of a solvent such as toluene and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60°C, and stirred for a set period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds such as 3,4-dichloroaniline and 4-methylquinoline. These intermediates are then reacted under controlled conditions to produce the final product. The process may also involve purification steps to ensure the desired purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline compounds.
Scientific Research Applications
(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes. For example, it may inhibit photosynthesis by blocking the electron transport chain in photosystem II, similar to the action of certain herbicides .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
Methyl-N-(3,4-dichlorophenyl)-carbamate: A herbicide that undergoes transformation in soil.
Uniqueness
(3,4-Dichloro-phenyl)-(4-methyl-quinolin-2-yl)-amine is unique due to its combination of a dichlorophenyl group and a methylquinolinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and industrial uses.
Properties
Molecular Formula |
C16H12Cl2N2 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methylquinolin-2-amine |
InChI |
InChI=1S/C16H12Cl2N2/c1-10-8-16(20-15-5-3-2-4-12(10)15)19-11-6-7-13(17)14(18)9-11/h2-9H,1H3,(H,19,20) |
InChI Key |
CKNBMUMTULJZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


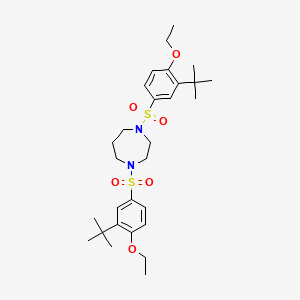

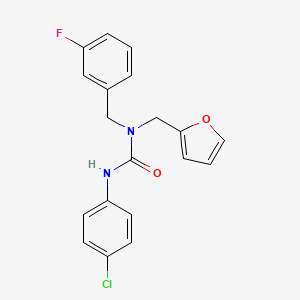
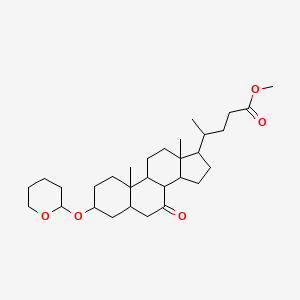

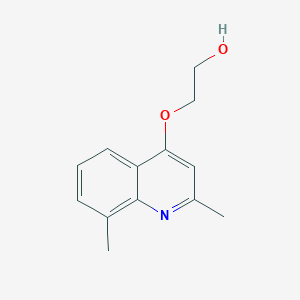



![3-benzyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12118692.png)
![2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-](/img/structure/B12118695.png)
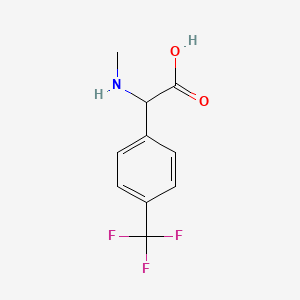
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)
